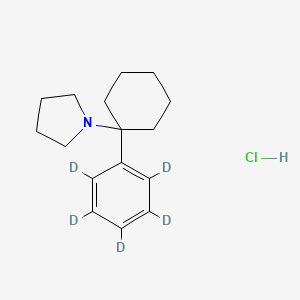
Rolicyclidine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rolicyclidine-d5 Hydrochloride, also known as 1-(1-Phenylcyclohexyl)pyrrolidine-d5 Hydrochloride, is a dissociative anesthetic compound. It is structurally similar to phencyclidine but is slightly less potent and has fewer stimulant effects. This compound is used primarily in scientific research due to its hallucinogenic and sedative properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rolicyclidine-d5 Hydrochloride involves the deuteration of Rolicyclidine, which is achieved by substituting hydrogen atoms with deuterium. The process typically involves the reaction of 1-phenylcyclohexylamine with pyrrolidine under controlled conditions to form the desired compound. The reaction is carried out in the presence of a deuterating agent to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced deuteration techniques to achieve the desired isotopic labeling. The compound is then purified and crystallized to obtain a high-purity product suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Rolicyclidine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are used under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Rolicyclidine-d5 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the study of dissociative anesthetics.
Biology: Employed in neuropharmacological studies to understand the effects of NMDA receptor antagonists.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new anesthetic agents and in forensic analysis
Mecanismo De Acción
Rolicyclidine-d5 Hydrochloride primarily acts as an NMDA receptor antagonist. By blocking the activity of the NMDA receptor, it inhibits the excitatory neurotransmission mediated by glutamate. This results in the dissociative and anesthetic effects observed with the compound. Additionally, it has some affinity for dopamine receptors, contributing to its sedative properties .
Comparación Con Compuestos Similares
Rolicyclidine-d5 Hydrochloride is similar to other dissociative anesthetics such as:
Phencyclidine (PCP): More potent and has stronger stimulant effects.
Ketamine: Shorter duration of action and is widely used in clinical settings.
Methoxetamine: Structurally similar but has a different pharmacological profile
This compound is unique due to its specific isotopic labeling with deuterium, which makes it valuable for research applications requiring stable isotope-labeled compounds.
Propiedades
Número CAS |
1246815-30-4 |
|---|---|
Fórmula molecular |
C16H24ClN |
Peso molecular |
270.85 g/mol |
Nombre IUPAC |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H/i1D,3D,4D,9D,10D; |
Clave InChI |
FEUATZUGYUSKIY-SQJASTRZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCC3)[2H])[2H].Cl |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


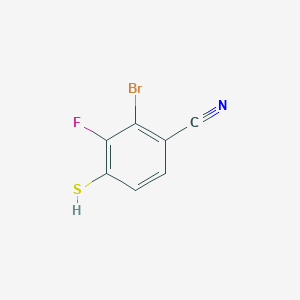
![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
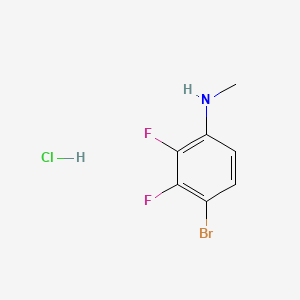

![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
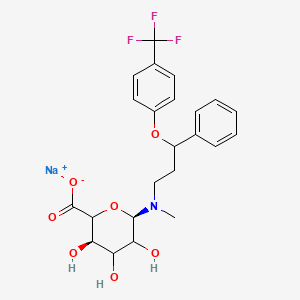

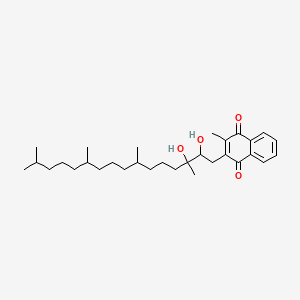
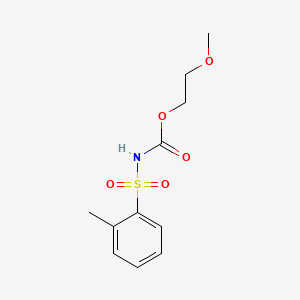
![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)

![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)
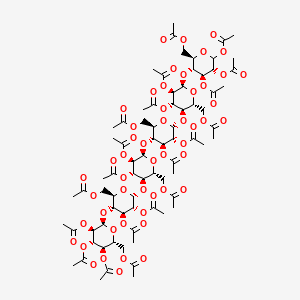
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
